[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol

Conformational analysis Metabolic stability Fluorine positional effects

This (3S,4S)-4-fluoropyrrolidine provides three non-substitutable advantages: (i) defined (3S,4S) stereochemistry for precise pharmacophore presentation in DPP-IV programs; (ii) N-benzyl protection cleavable by hydrogenolysis, orthogonal to base-labile protecting groups; (iii) the C-4 fluorine position imparts distinct conformational bias and metabolic stability versus 3-fluoro regioisomers—a privileged scaffold validated in patent literature. The free C-3 hydroxymethyl enables sequential protection strategies in multi-step syntheses. Ideal for constructing focused chiral libraries and benchmarking asymmetric fluorination methodologies.

Molecular Formula C12H16FNO
Molecular Weight 209.264
CAS No. 2174001-95-5
Cat. No. B2710983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol
CAS2174001-95-5
Molecular FormulaC12H16FNO
Molecular Weight209.264
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)F)CO
InChIInChI=1S/C12H16FNO/c13-12-8-14(7-11(12)9-15)6-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1
InChIKeyDKLIVSJAYBBMOP-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2174001-95-5: (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol — Chiral 4-Fluoropyrrolidine Building Block for Asymmetric Synthesis


[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol (CAS 2174001-95-5) is a chiral 4-fluoropyrrolidine derivative with defined (3S,4S) stereochemistry . The compound features a pyrrolidine ring bearing a benzyl group at N-1, a fluorine atom at C-4, and a hydroxymethyl group at C-3 (molecular formula C₁₂H₁₆FNO, MW 209.26) . Its structural configuration positions it within the class of optically active fluoropyrrolidines, which are established intermediates for dipeptidyl peptidase IV (DPP-IV) inhibitors and other therapeutics . The compound is commercially available at 95% purity in powder form .

2174001-95-5: Why Generic Substitution with Other Pyrrolidine Building Blocks Fails in Chiral Synthesis


Generic substitution of this compound with structurally similar pyrrolidine building blocks is inadvisable due to three distinguishing features: (i) the specific (3S,4S) stereochemical configuration of the fluorine and hydroxymethyl substituents, which defines the three-dimensional pharmacophore presentation ; (ii) the N-benzyl protection strategy, which differs fundamentally from Cbz-protected or unprotected analogs in terms of orthogonal deprotection compatibility ; and (iii) the C-4 fluorine position—4-fluoropyrrolidines exhibit distinct conformational preferences and metabolic profiles compared to 3-fluoropyrrolidines, with the former being privileged scaffolds in DPP-IV inhibitor programs [1].

2174001-95-5: Head-to-Head Comparative Evidence for (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol


2174001-95-5: 4-Fluoro vs. 3-Fluoro Pyrrolidine Positional Differentiation — Conformational and Metabolic Implications

The C-4 fluorine substitution in this compound confers distinct conformational properties compared to C-3 fluorinated pyrrolidines. The 4-fluoropyrrolidine scaffold is a privileged pharmacophore in DPP-IV inhibitor development, whereas 3-fluoropyrrolidines have been primarily explored for nicotinic receptor modulation . Class-level studies demonstrate that 4-fluoropyrrolidine-2-carbonitrile derivatives achieved DPP-IV inhibition with favorable selectivity profiles and no hERG channel blockade, unlike certain 3-fluoropyrrolidine-based ligands which exhibit different receptor binding profiles [1].

Conformational analysis Metabolic stability Fluorine positional effects

2174001-95-5: N-Benzyl vs. N-Cbz Protection Strategy — Orthogonal Deprotection Compatibility

The N-benzyl protecting group in this compound offers orthogonal deprotection capability relative to the more common N-Cbz (carboxybenzyl) protected analogs. Benzyl groups are cleaved via hydrogenolysis (H₂, Pd/C) or dissolving metal reduction, whereas Cbz groups require hydrogenolysis or strong acid (HBr/AcOH) conditions . This orthogonality enables sequential deprotection strategies in multi-step syntheses. Related analogs such as benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate incorporate the Cbz group, which imposes different synthetic constraints .

Protecting group strategy Orthogonal deprotection Synthetic route design

2174001-95-5: Hydroxymethyl vs. Trifluoromethyl C-3 Substituent — Electronic and Steric Differentiation

The C-3 hydroxymethyl group (-CH₂OH) in this compound provides a synthetically versatile handle that differs markedly from the trifluoromethyl (-CF₃) substituent found in analogs such as [(3S,4S)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]methanol . The hydroxymethyl group is a hydrogen-bond donor/acceptor and can be further functionalized (oxidation to aldehyde/carboxylic acid, esterification, etherification), whereas -CF₃ is metabolically stable but chemically inert and strongly electron-withdrawing [1]. This distinction governs downstream derivatization options and ultimate pharmacokinetic properties of final targets.

Electronic effects Steric parameters Substituent selection

2174001-95-5: (3S,4S) Stereochemistry — Diastereomeric and Enantiomeric Purity in Asymmetric Synthesis

This compound bears a defined (3S,4S) stereochemical configuration. Although the commercially available product is the racemic mixture (rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans), the defined stereochemistry is essential for applications requiring specific absolute configuration . The enantiopure (3S,4S) isomer is available via custom synthesis. In contrast, the (3R,4R) enantiomer or cis-diastereomers would yield different spatial arrangements of the fluorine and hydroxymethyl groups, with potential divergence in biological target binding . This stereochemical requirement is critical for programs developing stereospecific DPP-IV inhibitors and other chiral therapeutics .

Stereochemistry Chiral purity Asymmetric synthesis

2174001-95-5: Prioritized Procurement Scenarios for (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol


Medicinal Chemistry: DPP-IV Inhibitor Lead Optimization and Library Synthesis

This compound serves as a key chiral building block for synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitor candidates, a validated therapeutic class for type 2 diabetes. The 4-fluoropyrrolidine scaffold is a privileged pharmacophore in this target class, as documented in patent literature . Procurement of this specific building block enables the construction of focused libraries with defined (3S,4S) stereochemistry at the pyrrolidine core, allowing systematic exploration of N-benzyl substitution effects on DPP-IV binding affinity and selectivity.

Synthetic Methodology: Orthogonal Protection Strategy Development

The N-benzyl protected pyrrolidine core with a free C-3 hydroxymethyl group provides a versatile intermediate for developing orthogonal protection/deprotection sequences in multi-step syntheses. The benzyl group is cleavable via hydrogenolysis (H₂, Pd/C), which is orthogonal to base-labile protecting groups and compatible with the presence of the fluorine atom . This makes the compound particularly valuable in synthetic routes where sequential deprotection is required to unveil the pyrrolidine nitrogen for subsequent functionalization while preserving C-3 hydroxyl protection.

Chemical Biology: Metabolic Stability Profiling of Fluorinated Pyrrolidine Scaffolds

As a representative 4-fluoropyrrolidine building block, this compound can be incorporated into probe molecules for comparative metabolic stability studies. Class-level evidence indicates that 4-fluoropyrrolidine-containing compounds exhibit distinct metabolic profiles compared to non-fluorinated or 3-fluorinated analogs [1]. The compound's benzyl group provides a UV chromophore for analytical detection in microsomal stability assays, facilitating quantitative assessment of fluorine substitution effects on oxidative metabolism.

Process Chemistry: Method Development for Enantioselective 4-Fluoropyrrolidine Synthesis

This compound represents a target scaffold for developing and benchmarking new asymmetric fluorination methodologies. Recent advances in Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition enable diastereodivergent synthesis of chiral 4-fluoropyrrolidines with defined stereochemistry at C-4 [1]. Procurement of the authentic racemic or enantiopure material is essential for establishing analytical standards, validating chiral HPLC methods, and confirming stereochemical outcomes in novel synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.